FR139317
Description
Overview of Endothelin Peptides and Receptor Subtypes (ETA, ETB)
The endothelin family consists of three distinct 21-amino acid peptide isoforms: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3). nih.govnih.govnih.gov These peptides are produced in various tissues, including endothelial cells, and exert their effects by binding to specific cell-surface receptors. rpsg.org.ukguidetopharmacology.org
Two primary receptor subtypes for endothelin have been identified in mammals: endothelin A (ETA) and endothelin B (ETB) receptors. rpsg.org.uknih.govebi.ac.ukcriver.com Both ETA and ETB receptors are members of the heptahelical G-protein coupled receptor family. nih.govebi.ac.uk The receptor subtypes exhibit differential binding affinities for the endothelin peptides. ETA receptors generally show a higher affinity for ET-1 and ET-2 compared to ET-3. rpsg.org.uknih.govahajournals.org In contrast, ETB receptors bind all three endothelin isopeptides (ET-1, ET-2, and ET-3) with nearly equal affinity. rpsg.org.uknih.govcriver.comahajournals.org
Role of the Endothelin System in Cardiovascular and Renal Homeostasis
The endothelin system is a critical regulator of cardiovascular and renal homeostasis, acting in both paracrine and autocrine fashions. nih.gov Endothelins are recognized as some of the most potent endogenous vasoconstrictors identified to date. nih.govnih.govnih.govrpsg.org.uk
ETA receptors are predominantly located on vascular smooth muscle cells and are primarily responsible for mediating vasoconstriction and promoting cell proliferation. rpsg.org.uknih.gov ETB receptors are found on various cell types, including endothelial cells and vascular smooth muscle cells. nih.govrpsg.org.uknih.govcriver.com ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide and prostaglandins. rpsg.org.uknih.govtandfonline.com However, ETB receptors on vascular smooth muscle can also mediate vasoconstriction in certain vascular beds or under specific conditions. rpsg.org.uknih.govahajournals.org
In the kidneys, the endothelin system plays an essential role in regulating renal blood flow, glomerular filtration, sodium and water transport, and acid-base balance. nih.gov ET-1 is produced in significant amounts in the kidney and is crucial for maintaining fluid-electrolyte balance and blood pressure control. nih.govportlandpress.com The endothelin system's diverse expression pattern and complex pharmacology contribute to both beneficial and detrimental roles in mammalian physiology and pathophysiology. nih.gov
Historical Context of Endothelin Receptor Antagonist Development
The discovery of endothelin in 1988 as a potent vasoconstrictor peptide isolated from porcine endothelial cells marked a significant milestone in cardiovascular research. rpsg.org.uk This discovery spurred intense interest in understanding the physiological and pathological roles of endothelins and led to the rapid development of compounds capable of blocking endothelin receptors. cdnsciencepub.com
The availability of cloned cDNA sequences for endothelin receptors in the early 1990s accelerated the search for specific receptor antagonists. cdnsciencepub.com Both peptide and non-peptide antagonists, with varying selectivity for ETA and ETB receptors, were developed. rpsg.org.uk These endothelin receptor antagonists (ERAs) quickly became invaluable experimental tools to dissect the specific contributions of the different receptor subtypes in various biological processes and disease models. rpsg.org.uk
Significance of FR 139317 as a Highly Selective Endothelin ETA Receptor Antagonist in Research
FR 139317 is a non-peptide compound that has been characterized as a potent and highly selective antagonist for the endothelin ETA receptor. researchgate.netahajournals.org Its selectivity for the ETA subtype makes it a crucial tool for researchers aiming to isolate and study the effects mediated specifically through this receptor, distinguishing them from those mediated by the ETB receptor.
Studies have demonstrated the high affinity of FR 139317 for ETA receptors. For instance, it inhibited the specific binding of [125I]endothelin-1 to porcine aortic microsomes with an IC50 of 0.53 nM. researchgate.net In contrast, its affinity for ETB receptors is significantly lower, with an IC50 of 4.7 µM in porcine kidney. researchgate.net Further characterization in transfected Chinese hamster ovary cells showed Ki values of 1 nM for ETA and 7.3 µM for ETB, confirming its high selectivity profile.
This pronounced selectivity has allowed researchers to utilize FR 139317 to investigate the specific roles of ETA receptors in various physiological and pathological conditions. Its use in experimental settings has provided valuable insights into the mechanisms by which ETA receptor activation contributes to vasoconstriction, cell proliferation, and disease progression. researchgate.netnih.gov
Data Table 1 summarizes the receptor affinity data for FR 139317:
| Receptor Subtype | Affinity (Ki or IC50) | Source Organism/Cell | Citation |
| ETA | 1 nM (Ki) | Transfected CHO cells | |
| ETA | 0.53 nM (IC50) | Porcine aortic microsomes | researchgate.net |
| ETB | 7.3 µM (Ki) | Transfected CHO cells | |
| ETB | 4.7 µM (IC50) | Porcine kidney | researchgate.net |
The application of FR 139317 in numerous research studies has helped to delineate the specific contributions of ETA receptors in various systems. For example, in isolated vascular tissues, FR 139317 has been shown to competitively inhibit contractions induced by ET-1 and ET-2, which primarily act via ETA receptors, while having little to no effect on responses mediated by ETB receptors or other vasoconstrictors. researchgate.netnih.gov In vivo studies in animal models have further demonstrated its ability to block ETA-mediated pressor responses. researchgate.net Beyond vasoconstriction, FR 139317 has been used to investigate the role of ETA receptors in processes like cell proliferation, where it inhibited ET-1-induced DNA synthesis in vascular smooth muscle cells. researchgate.net
Data Table 2 highlights selected research findings obtained using FR 139317:
| Study Model | Key Finding | Citation |
| Isolated rabbit aorta | Competitively inhibited ET-1-induced contractions. | researchgate.net |
| Isolated guinea-pig pulmonary arteries | Competitively antagonized ET-1 and ET-2 induced contractions; no effect on ET-3 induced contractions or contractions to other agonists. | nih.gov |
| Cultured rat aortic vascular smooth muscle cells | Inhibited ET-1 induced [3H]thymidine incorporation, suggesting ETA mediation of mitogenesis. | researchgate.net |
| Conscious normotensive rats | Completely inhibited the pressor response to exogenous ET-1 in vivo. | researchgate.net |
| Rabbit myocardial infarction model | Reduced myocardial infarct size when administered prior to coronary artery occlusion. | nih.gov |
| Rats with cyclosporine-induced hypertension | Attenuated the increase in blood pressure and normalized enhanced vascular reactivity to angiotensin II and norepinephrine (B1679862). | ahajournals.orgahajournals.org |
| Dogs with congestive heart failure | Led to favorable hemodynamic changes, including decreased cardiac pressures and increased cardiac output, along with increased diuresis. | core.ac.uk |
| Rat restenosis model | Demonstrated a reduction in neointima proliferation. | oup.com |
Through these and other studies, FR 139317 has proven to be an indispensable research tool for dissecting the specific roles of the ETA receptor in the complex endothelin system, contributing significantly to our understanding of its involvement in both normal physiology and disease states.
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOKMIQQPDDTNO-UPRLRBBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931419 | |
| Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142375-60-8 | |
| Record name | FR 139317 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142375-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FR 139317 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142375608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Pharmacology of Fr 139317
Endothelin Receptor Binding Characteristics and Selectivity
FR 139317 exhibits distinct binding characteristics and selectivity profiles for the two primary endothelin receptor subtypes, ETA and ETB.
Affinity and Selectivity for Endothelin ETA Receptors
FR 139317 demonstrates high affinity for the ETA receptor. In studies using transfected Chinese hamster ovary (CHO) cells expressing the human ET receptor subtypes, FR 139317 showed a high affinity for ETA with a Ki value of 1 nM. tocris.comnih.gov Similarly, in porcine aortic microsomes, the compound inhibited the specific binding of [125I]endothelin-1 (ET-1) with an IC50 of 0.53 nM. nih.gov In human left ventricle tissue, which expresses both ETA and ETB receptors, FR 139317 competed for [125I]-ET-1 binding with a KD for ETA of 1.20 ± 0.28 nM. nih.gov These values consistently indicate a potent binding interaction with the ETA receptor.
The selectivity of FR 139317 for ETA receptors is notably high. In transfected CHO cells, the affinity for ETA (Ki = 1 nM) was significantly higher than for ETB (Ki = 7.3 μM), indicating a selectivity of over 7000-fold. tocris.comnih.gov In human left ventricle, FR 139317 showed over 200,000-fold selectivity for the ETA receptor (KD ETA = 1.20 ± 0.28 nM, KD ETB = 287 ± 93 μM). nih.gov Studies in rat and pig heart tissues also demonstrated high selectivity (greater than 20,000-fold) and affinity for ETA receptors. nih.gov
Comparative Binding Profiles with Endothelin ETB Receptors
In contrast to its high affinity for ETA receptors, FR 139317 shows significantly lower affinity for ETB receptors. In transfected CHO cells, the Ki value for ETB was 7.3 μM. tocris.comnih.gov Studies in porcine kidney, which contains ETB binding sites, showed a low affinity with an IC50 of 4.7 μM. nih.gov In human left ventricle, the KD for ETB was 287 ± 93 μM. nih.gov These data highlight the substantial selectivity of FR 139317 for the ETA subtype over the ETB subtype.
The following table summarizes the binding affinities of FR 139317 for ETA and ETB receptors in various experimental settings:
| Receptor Subtype | Tissue/Cell Type | Binding Parameter | Value | Reference |
| ETA | Transfected CHO cells (human receptors) | Ki | 1 nM | tocris.comnih.gov |
| ETB | Transfected CHO cells (human receptors) | Ki | 7.3 μM | tocris.comnih.gov |
| ETA | Porcine aortic microsomes | IC50 | 0.53 nM | nih.gov |
| ETB | Porcine kidney | IC50 | 4.7 μM | nih.gov |
| ETA | Human left ventricle | KD | 1.20 ± 0.28 nM | nih.gov |
| ETB | Human left ventricle | KD | 287 ± 93 μM | nih.gov |
| ETA | Rat heart | KD | 2.28 ± 0.30 nM | nih.gov |
| ETB | Rat heart | KD | 292 ± 114 μM | nih.gov |
| ETA | Pig heart | KD | 2.17 ± 0.51 nM | nih.gov |
| ETB | Pig heart | KD | 47.1 ± 5.7 μM | nih.gov |
Species-Specific Receptor Binding and Functional Responses
Research indicates some species-specific differences in endothelin receptor expression and the functional responses mediated by these receptors, which can influence the observed effects of antagonists like FR 139317. While FR 139317 demonstrates high ETA selectivity across human, rat, and pig heart tissues in binding studies nih.gov, functional responses can vary.
For instance, in isolated rabbit aorta, FR 139317 shifted the ET-1-induced concentration-contractile response curve to the right with a pA2 value of 7.2, indicating ETA receptor antagonism of vasoconstriction. nih.govoup.com In guinea-pig pulmonary arteries, FR 139317 competitively antagonized ET-1- and ET-2-induced contractions, suggesting the presence of ETA receptors. However, it did not affect contractions induced by ET-3 in pulmonary arteries or contractions induced by any endothelin isoform in guinea-pig trachea, suggesting the presence of a different receptor type (likely ETB) in the trachea that is not antagonized by FR 139317. nih.gov
Studies in rats have also shown species-specific aspects. In conscious normotensive rats, a single intravenous dose of FR 139317 completely inhibited the pressor response to ET-1 but had no effect on the initial depressor response. nih.govoup.com This aligns with ET-1 mediated pressor effects being primarily ETA-driven in this context, while the depressor response is often associated with ETB receptor activation on endothelial cells. rpsg.org.uk In isolated perfused rat lung, FR 139317 diminished the ET-1-induced fall in perfusion flow (vascular effect) but augmented the fall in airway conductance (airway effect), suggesting differential roles of ETA and ETB receptors in these responses in the rat lung. lu.se In renal arteries of spontaneously hypertensive rats (SHR), FR 139317 shifted the concentration-response curves to ET-1 to the right, confirming ETA antagonism. ahajournals.org
Species differences have also been noted in the response to other endothelin ligands, such as BQ3020, an ETB agonist, in heart tissues from humans, rats, and pigs, further highlighting the importance of considering species when evaluating endothelin receptor pharmacology. nih.gov
Mechanisms of Endothelin ETA Receptor Antagonism
FR 139317 exerts its effects by specifically blocking the activity of endothelin at the ETA receptor.
Competitive Antagonism
FR 139317 functions as a competitive antagonist of the ETA receptor. nih.govoup.comnih.gov This means it binds to the same site on the receptor as the endogenous agonists (primarily ET-1 and ET-2 for ETA) and prevents their binding and subsequent activation of the receptor. Evidence for competitive antagonism includes the observation that FR 139317 causes a parallel shift to the right in the dose-response curves for ET-1-induced responses without depressing the maximal response. nih.gov For example, in transfected CHO cells, FR 139317 produced a parallel shift in the dose-response curve for ET-1-induced phosphatidylinositol hydrolysis and arachidonic acid release. nih.gov In isolated rabbit aorta, FR 139317 shifted the ET-1-induced contractile response curve to the right. nih.govoup.com Schild plot analysis of the antagonism of ET-1- and ET-2-induced contractions by FR 139317 in guinea-pig pulmonary arteries yielded a straight line with a slope not significantly different from unity, which is characteristic of competitive antagonism. nih.gov In renal arteries of adult SHR, FR 139317 shifted the concentration-response curves to ET-1 to the right, maintaining the maximal contraction, consistent with competitive antagonism. ahajournals.org
Agonist Activity Assessment
Studies have consistently shown that FR 139317 lacks agonist activity at endothelin receptors. tocris.comnih.govoup.comnih.gov This means that FR 139317, when binding to the receptor, does not itself trigger the downstream signaling pathways that would normally be activated by an endothelin peptide. In transfected CHO cells expressing either ETA or ETB receptors, FR 139317 itself showed no stimulatory effects on phosphatidylinositol hydrolysis and arachidonic acid release. nih.gov In isolated rabbit aorta, FR 139317 also lacked agonist activity. nih.govnih.gov This absence of intrinsic activity is a key characteristic of a pure antagonist, ensuring that the observed effects are solely due to the blockade of endogenous endothelin action.
Modulation of Endothelin-Induced Cellular Responses
FR 139317 primarily modulates cellular responses by blocking the activation of ETA receptors, which are involved in various endothelin-mediated effects, including vasoconstriction, cell proliferation, and the activation of intracellular signaling pathways oup.comcdnsciencepub.com.
Inhibition of Vasoconstriction in Isolated Organs and Cultured Cells
Research has demonstrated the inhibitory effects of FR 139317 on endothelin-induced vasoconstriction in various isolated organ preparations and cultured cells. In isolated rabbit aorta, FR 139317 shifted the endothelin-1 (B181129) (ET-1)-induced concentration-contractile response curve to the right, indicating competitive antagonism oup.com. The pA2 value, a measure of antagonist potency, was determined to be 7.2 in this preparation oup.com.
Studies in guinea-pig pulmonary arteries also showed that FR 139317 competitively antagonized contractions induced by ET-1 and endothelin-2, with a pA2 value of 6.65 nih.gov. However, it did not affect contractions induced by endothelin-3 in pulmonary arteries or endothelin-induced contractions in guinea-pig tracheal segments, suggesting selectivity for ETA receptors over ETB receptors in these tissues nih.gov.
In isolated perfused rat lungs, FR 139317 reduced the effect of ET-1 on perfusion flow by approximately 50%, further supporting its role in inhibiting vascular contraction mediated by ETA receptors lu.se. The potent effect of ET-1 on the vascular side of the lung is mainly mediated through ETA receptors lu.se.
FR 139317 has also been shown to inhibit endothelin-mediated pressor responses in vivo. In pithed Sprague-Dawley rats, FR 139317 dose-dependently inhibited the pressor response to an intravenous bolus injection of ET-1 researcher.life. A single intravenous dose of FR 139317 completely inhibited the pressor response to ET-1 in conscious normotensive rats oup.com.
The following table summarizes some findings on the inhibitory effects of FR 139317 on vasoconstriction:
| Preparation | Agonist | Effect Inhibited | FR 139317 Potency (pA2 or % Inhibition) | Citation |
| Isolated rabbit aorta | ET-1 | Contraction | pA2 = 7.2 | oup.com |
| Isolated guinea-pig pulmonary artery | ET-1, ET-2 | Contraction | pA2 = 6.65 | nih.gov |
| Isolated perfused rat lung (vascular side) | ET-1 | Decrease in perfusion flow | ~50% inhibition | lu.se |
| Pithed Sprague-Dawley rat (in vivo) | ET-1 | Pressor response | Dose-dependent inhibition | researcher.life |
| Conscious normotensive rat (in vivo) | ET-1 | Pressor response | Complete inhibition (single dose) | oup.com |
Effects on Cell Proliferation and Mitogenesis (e.g., [3H]thymidine incorporation)
Endothelin-1 is known to act as a growth and function regulator in various cell types, including vascular and cardiac tissues, contributing to remodeling oup.com. FR 139317 has been shown to inhibit endothelin-induced cell proliferation.
In cultured vascular smooth muscle cells from rat aorta, FR 139317 inhibited ET-1-induced [³H]thymidine incorporation oup.com. [³H]thymidine incorporation is a common assay used to measure cell proliferation by quantifying the uptake of a radioactive DNA precursor into newly synthesized DNA during cell division researchgate.netthermofisher.comrevvity.comgla.ac.uk.
Studies in cultured human uterine smooth muscle cells demonstrated that selective ETA receptor antagonists, including FR 139317 (at concentrations of 0.1–10 µM), produced concentration-dependent inhibition of the increase in [³H]thymidine incorporation induced by ET-1 oup.com. Complete inhibition was observed at 10 µM oup.com. This indicates that the mitogenic and proliferative responses to ET-1 in these cells are mediated by selective stimulation of the ETA receptor oup.com.
Impact on Intracellular Signaling Pathways (e.g., ERK1/2 phosphorylation, PLC activation)
Endothelin-1 activates intracellular signaling pathways that mediate its various cellular effects, including vasoconstriction and mitogenesis cdnsciencepub.com. FR 139317, as an ETA receptor antagonist, interferes with these signaling cascades.
Activation of ETA receptors is coupled to G proteins, which can lead to the activation of phospholipase C (PLC) cdnsciencepub.com. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) cdnsciencepub.com. IP3 increases intracellular calcium concentration, while DAG activates protein kinase C (PKC) cdnsciencepub.com. These events contribute to vasoconstriction and the mitogenic effects of ET-1 cdnsciencepub.com.
The extracellular signal-regulated kinase (ERK) pathway, specifically ERK1/2, is a key component of intracellular signaling cascades involved in cell proliferation, differentiation, and other cellular processes, often activated by mitogenic stimuli like endothelin-1 frontiersin.orgphysiology.orgnih.gov. Endothelin-1 has been shown to stimulate the ERK signaling pathway physiology.org.
While specific details on FR 139317's direct impact on ERK1/2 phosphorylation or PLC activation were not extensively detailed in the provided search results, its mechanism as an ETA antagonist implies that it would block the initiation of these downstream signaling events triggered by ET-1 binding to the ETA receptor cdnsciencepub.com. By preventing ET-1 from activating the ETA receptor, FR 139317 would consequently inhibit the subsequent activation of PLC and the downstream ERK1/2 pathway that mediates endothelin's proliferative and contractile effects cdnsciencepub.comphysiology.org.
| Signaling Molecule/Pathway | Endothelin-1 Effect | FR 139317 Effect (Inferred from Antagonism) | Citation (Endothelin-1 Effect) |
| PLC Activation | Stimulated | Inhibition | cdnsciencepub.com |
| Intracellular Ca²⁺ Increase | Stimulated | Inhibition | cdnsciencepub.com |
| PKC Activation | Stimulated | Inhibition | cdnsciencepub.com |
| ERK1/2 Phosphorylation | Stimulated | Inhibition | physiology.org |
Research Applications of Fr 139317 in Disease Pathophysiology Models
Cardiovascular System Research
Research into FR 139317 has extensively explored its impact on the cardiovascular system, focusing on conditions like hypertension and myocardial ischemia. These studies often utilize animal models to elucidate the mechanisms by which FR 139317 exerts its effects.
Hypertension and Vascular Tone Regulation
Hypertension, or high blood pressure, is a major risk factor for various cardiovascular complications. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, plays a significant role in regulating vascular tone and blood pressure. FR 139317, by blocking ETA receptors, which are primarily located on vascular smooth muscle cells and mediate vasoconstriction, has been studied for its ability to modulate vascular tone and reduce blood pressure in hypertensive states. ahajournals.org
Studies in experimental models have demonstrated the ability of FR 139317 to attenuate the pressor responses induced by Endothelin-1. In pithed Sprague-Dawley rats, FR 139317 dose-dependently inhibited the increase in blood pressure caused by intravenous administration of ET-1. This suggests that FR 139317 can effectively block the vasoconstrictor effects of ET-1 mediated through ETA receptors. nih.gov Similarly, in conscious rats, FR 139317 markedly attenuated the pressor action of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthesis inhibitor that increases endogenous endothelin's pressor influence, further supporting its role in blocking ETA-mediated vasoconstriction. ahajournals.org
Cyclosporine, an immunosuppressant drug, is known to induce hypertension as a side effect. Research has indicated that increased endothelin production and elevated ETA receptor expression in blood vessels contribute to cyclosporine-induced hypertension. Studies in Wistar-Kyoto rats have shown that coadministration of FR 139317 blunted the increase in blood pressure induced by cyclosporine. nih.gov, ahajournals.org FR 139317 also normalized the augmented vasoconstrictor responses to norepinephrine (B1679862) and angiotensin II observed in isolated mesenteric arteries from cyclosporine-treated rats. nih.gov, ahajournals.org These findings suggest that FR 139317 may prevent cyclosporine-induced hypertension by counteracting the effects of increased endothelin production and ETA receptor upregulation. nih.gov, ahajournals.org
FR 139317 has been shown to impact both systemic and regional vascular resistance. In conscious rats, acute ETA receptor blockade with FR 139317 resulted in significant decreases in mean arterial pressure and systemic vascular resistance in a model involving chronic infusion of vascular endothelial growth factor (VEGF). cloudfront.net In conscious, chronically instrumented fetal sheep, FR 139317 infusion led to lower carotid vascular resistance during normoxaemia, hypoxaemia, and recovery, suggesting a role for endogenous ET-1 in modulating basal carotid vascular tone via ETA receptors. nih.gov However, selective ETA receptor antagonism with FR 139317 did not affect the actions of sarafotoxin S6c (an ETB receptor agonist) on systemic and pulmonary vascular resistance in anesthetized dogs, with the exception of blocking the increase in systemic vascular resistance at a high dose of S6c. physiology.org,
Here is a table summarizing some of the findings on the impact of FR 139317 on vascular resistance:
| Study Model | Condition/Agent Used | Vascular Parameter | Effect of FR 139317 | Citation |
| Conscious rats | Chronic VEGF infusion | Mean Arterial Pressure | Decreased | cloudfront.net |
| Conscious rats | Chronic VEGF infusion | Systemic Vascular Resistance | Decreased | cloudfront.net |
| Conscious fetal sheep | Normoxaemia | Carotid Vascular Resistance | Lower | nih.gov |
| Conscious fetal sheep | Hypoxaemia | Carotid Vascular Resistance | Lower | nih.gov |
| Conscious fetal sheep | Recovery (post-hypoxaemia) | Carotid Vascular Resistance | Lower | nih.gov |
| Anesthetized dogs | Sarafotoxin S6c (high dose) | Systemic Vascular Resistance | Attenuated the increase | physiology.org, |
Role in Cyclosporine-Induced Hypertension Models
Myocardial Ischemia and Infarction Studies
Myocardial ischemia, a condition where blood flow to the heart muscle is reduced, can lead to myocardial infarction (heart attack) if prolonged. Endothelin-1 has been implicated in the pathogenesis of ischemia-reperfusion injury. oup.com Research has investigated whether FR 139317, by blocking ETA receptors, could offer protection against myocardial damage.
Studies evaluating the effect of FR 139317 on myocardial infarct size have yielded mixed results depending on the experimental model and protocol. In a rabbit model of acute myocardial ischemia and reperfusion, continuous infusion of FR 139317 did not significantly affect the extent of myocardial infarct size after coronary artery occlusion and reperfusion. nih.gov Even at higher doses, FR 139317 did not show a protective effect on infarct size in this model. nih.gov Similarly, some studies in dogs and rats also did not find a reduction in infarct size with FR 139317 or other ETA antagonists. ahajournals.org
However, other research has suggested potential benefits. One study in rats indicated that an ETA receptor antagonist, FR-139317, reduced infarct size when administered during both the ischemic and reperfusion periods, as well as when given just prior to reperfusion. scispace.com In a canine transplantation model using hearts from non-heart-beating donors, FR 139317 administered before cardiac arrest and supplemented in the cardioplegic solution led to higher recovery rates of certain hemodynamic parameters after transplantation compared to a control group, and reduced pressure overload on the right ventricle before donor arrest. researchgate.net While not directly measuring infarct size, these findings suggest a potential protective effect in the context of ischemia and reperfusion associated with transplantation.
The conflicting results regarding the effect of FR 139317 on infarct size may be attributed to factors such as species differences, the specific experimental protocol used, and the timing of administration. ahajournals.org
Here is a summary of findings on the effect of FR 139317 on myocardial injury:
| Study Model | Condition/Agent Used | Outcome Measured | Effect of FR 139317 | Citation |
| Rabbit model of ischemia/reperfusion | Coronary artery occlusion/reperfusion | Myocardial Infarct Size | No significant effect | nih.gov |
| Rat model of ischemia/reperfusion | Ischemia/Reperfusion | Infarct Size | Reduced (depending on administration timing) | scispace.com |
| Canine non-heart-beating donor heart transplant | Hypoxic cardiac arrest/transplantation | Hemodynamic recovery, RV pressure | Higher recovery rates of some parameters, reduced RV pressure before arrest | researchgate.net |
Modulation of Coronary Vascular Tone
FR 139317 has been shown to modulate coronary vascular tone by blocking ETA receptors. Studies in anesthetized dogs demonstrated that intracoronary administration of endothelin-1 (ET-1) resulted in coronary vasoconstriction, which was significantly attenuated by blockade with FR 139317. This suggests that pathophysiological concentrations of ET-1 can cause coronary vasoconstriction predominantly via the ETA receptor, and FR 139317 can counteract this effect. ahajournals.org. In a model involving alpha-1 adrenergic activation with phenylephrine (B352888) in dogs, pretreatment with FR 139317 prevented the sustained constriction of epicardial coronary arterioles, indicating that endothelin release contributes to this prolonged vasoconstriction and that ETA receptor blockade is effective in preventing it. physiology.org.
Data on the effects of FR 139317 on coronary blood flow and vascular resistance in specific models:
| Model/Stimulus | Compound | Effect on Coronary Blood Flow (CBF) | Effect on Coronary Vascular Resistance (CVR) | Reference |
| Intracoronary ET-1 in dogs | FR 139317 | Attenuated decrease | Attenuated increase | ahajournals.org |
| Alpha-1 adrenergic activation (PE) | FR 139317 | Not directly reported in snippet | Prevented sustained increase | physiology.org |
| Normoxaemia (Fetal Sheep) | FR 139317 | Higher | Lower | nih.gov |
| Hypoxaemia (Fetal Sheep) | FR 139317 | Increase did not reach significance | Remained lower | nih.gov |
Congestive Heart Failure Research
FR 139317 has been investigated in experimental models of congestive heart failure (CHF) to assess the role of ETA receptor activation in the pathophysiology of the condition and the potential therapeutic benefits of its blockade.
Effects on Cardiac Performance and Hemodynamics
In experimental CHF models, administration of FR 139317 has demonstrated positive effects on cardiac performance and hemodynamics. Studies in dogs with CHF induced by rapid ventricular pacing showed that FR 139317 decreased cardiac pressures, increased cardiac output, and reduced systemic and pulmonary vascular resistance. jacc.orgahajournals.orgnih.govnih.gov. Specifically, it decreased mean arterial pressure and pulmonary capillary wedge pressure. ahajournals.orgnih.gov. Compared to a mixed ETA/ETB antagonist, FR 139317 improved hemodynamics to a comparable degree. jacc.org. In a rat model of CHF induced by left coronary artery ligation, FR 139317 improved left ventricular end-diastolic pressures. nih.gov.
Summary of Hemodynamic Effects of FR 139317 in CHF Models:
| Parameter | Effect of FR 139317 | Model(s) | Reference |
| Cardiac Pressures | Decreased | Canine CHF | nih.gov |
| Cardiac Output (CO) | Increased | Canine CHF | jacc.orgahajournals.orgnih.govnih.gov |
| Mean Arterial Pressure (MAP) | Decreased | Canine CHF, Rat CHF | ahajournals.orgnih.govnih.gov |
| Pulmonary Capillary Wedge Pressure | Decreased | Canine CHF | ahajournals.orgnih.gov |
| Systemic Vascular Resistance | Reduced | Canine CHF | ahajournals.orgnih.gov |
| Pulmonary Vascular Resistance | Reduced | Canine CHF | ahajournals.orgnih.gov |
| Left Ventricular Fractional Shortening | No significant effect | Canine CHF | ahajournals.orgnih.gov |
| Left Ventricular End-Diastolic Pressure | Improved | Rat CHF | nih.gov |
Modulation of Neurohumoral Activation (e.g., atrial natriuretic peptide, aldosterone)
Research indicates that FR 139317 can modulate neurohumoral factors activated in CHF. Studies in canine CHF models showed that FR 139317 decreased plasma levels of atrial natriuretic peptide (ANP). jacc.orgahajournals.orgnih.govnih.govahajournals.org. ANP levels are typically elevated in CHF due to atrial distension. jacc.org. While FR 139317 decreased ANP, studies comparing it to an endothelin-converting enzyme inhibitor (FR901533) found that only the latter significantly decreased plasma renin activity, angiotensin II, and aldosterone (B195564) levels. ahajournals.orgnih.govahajournals.org. This suggests differential effects on various components of the neurohumoral activation cascade in CHF.
Data on Neurohumoral Effects of FR 139317 in CHF Models:
| Neurohumoral Factor | Effect of FR 139317 | Model(s) | Reference |
| Atrial Natriuretic Peptide (ANP) | Decreased | Canine CHF | jacc.orgahajournals.orgnih.govnih.govahajournals.org |
| Aldosterone | No significant decrease (compared to ECE inhibitor) | Canine CHF | ahajournals.orgnih.govahajournals.org |
| Plasma Renin Activity | No significant decrease (compared to ECE inhibitor) | Canine CHF | ahajournals.orgnih.govahajournals.org |
| Angiotensin II | No significant decrease (compared to ECE inhibitor) | Canine CHF | ahajournals.orgnih.govahajournals.org |
| Norepinephrine | No change | Canine CHF | ahajournals.orgnih.govahajournals.org |
Atherosclerosis and Vascular Remodeling Research
The role of endothelin in atherosclerosis and vascular remodeling has been investigated, and FR 139317 has been used in this context. Atherosclerosis involves vascular remodeling and neointima formation. researchgate.netzju.edu.cnresearchgate.net.
Effects on Neointima Proliferation and Restenosis Models
FR 139317 has been studied for its effects on neointima proliferation, a key component of vascular remodeling and restenosis after vascular injury. In a rat model of neointima formation induced by balloon-induced endothelial denudation of carotid arteries, FR 139317 was able to reduce neointima proliferation. oup.com. Specifically, subcutaneous administration of FR 139317 reduced neointima proliferation by 76% in this model. oup.com. This research suggests that ETA receptor activation contributes to the proliferative response in vascular injury models.
Data on Effects of FR 139317 on Neointima Proliferation:
| Model | Compound | Administration Route | Treatment Duration | Effect on Neointima Proliferation | Reference |
| Rat carotid artery balloon injury | FR 139317 | Subcutaneous (s.c.) | 21 days | Reduced by 76% | oup.com |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| FR 139317 | 107810 |
| Atrial Natriuretic Peptide | 16132382 (Human ANP [102-126]) wikipedia.org, 12352200 (Human ANP) , 16166332 (Rat ANP) nih.gov |
| Aldosterone | 5839 |
Note: PubChem CIDs for Atrial Natriuretic Peptide can vary depending on the specific form or species. CID 5839 is for Aldosterone itself. uni.luguidetopharmacology.orgnih.govfishersci.fifishersci.fi. CID 107810 is for FR 139317. ctdbase.orguni.lu.##
FR 139317 is a selective antagonist of the endothelin A (ETA) receptor that has been utilized in various experimental models to elucidate the role of the endothelin system in disease processes and to investigate the potential therapeutic utility of ETA receptor blockade. Research involving FR 139317 has primarily focused on cardiovascular diseases, including congestive heart failure, atherosclerosis, and the modulation of vascular tone.
Differential Effects Based on Timing of Antagonist Administration
While specific detailed studies on the differential effects of FR 139317 based solely on the timing of its administration in various disease models were not prominently featured in the provided search results, the broader context of endothelin receptor antagonist research suggests that the temporal aspect of intervention is a relevant factor. Studies investigating the impact of endothelin antagonists on conditions like neointima formation often initiate treatment around the time of the inciting injury, implying that the phase of disease progression influences the observed outcomes oup.com. The capacity of FR 139317 to prevent prolonged vasoconstriction induced by stimuli such as alpha-1 adrenergic activation suggests that its effectiveness is linked to the period during which endothelin is actively contributing to the pathological response physiology.org.
Modulation of Coronary Vascular Tone
FR 139317 has been shown to modulate coronary vascular tone through its selective blockade of ETA receptors. Experimental evidence in anesthetized dogs indicates that the coronary vasoconstriction induced by intracoronary administration of endothelin-1 (ET-1) is significantly attenuated by FR 139317, highlighting the predominant role of ETA receptors in mediating ET-1's vasoconstrictive effects at concentrations mimicking pathophysiological conditions. ahajournals.org. Furthermore, in a model of alpha-1 adrenergic activation in dogs, pretreatment with FR 139317 successfully prevented the sustained constriction of epicardial coronary arterioles, suggesting that endothelin contributes to this prolonged effect and that ETA receptor blockade can effectively counteract it. physiology.org.
The following table summarizes some observed effects of FR 139317 on coronary circulation parameters in specific research models:
| Model/Stimulus | Compound | Effect on Coronary Blood Flow (CBF) | Effect on Coronary Vascular Resistance (CVR) | Reference |
| Intracoronary ET-1 in dogs | FR 139317 | Attenuated decrease | Attenuated increase | ahajournals.org |
| Alpha-1 adrenergic activation (PE) | FR 139317 | Not directly reported in snippet | Prevented sustained increase | physiology.org |
| Normoxaemia (Fetal Sheep) | FR 139317 | Higher | Lower | nih.gov |
| Hypoxaemia (Fetal Sheep) | FR 139317 | Increase did not reach significance | Remained lower | nih.gov |
Congestive Heart Failure Research
Investigations utilizing FR 139317 in experimental models of congestive heart failure (CHF) have aimed to understand the contribution of ETA receptor activation to the disease's pathophysiology and to evaluate the potential therapeutic benefits of its inhibition.
Effects on Cardiac Performance and Hemodynamics
In experimental CHF models, the administration of FR 139317 has demonstrated favorable effects on cardiac performance and hemodynamics. Studies conducted in dogs with CHF induced by rapid ventricular pacing revealed that FR 139317 led to decreased cardiac pressures, increased cardiac output, and reductions in both systemic and pulmonary vascular resistance. jacc.orgahajournals.orgnih.govnih.gov. Specifically, reductions in mean arterial pressure and pulmonary capillary wedge pressure were observed. ahajournals.orgnih.gov. The hemodynamic improvements achieved with FR 139317 were comparable to those seen with a mixed ETA/ETB antagonist. jacc.org. In a rat model of CHF induced by left coronary artery ligation, FR 139317 improved left ventricular end-diastolic pressures. nih.gov.
The following table provides a summary of the hemodynamic effects of FR 139317 observed in CHF models:
| Parameter | Effect of FR 139317 | Model(s) | Reference |
| Cardiac Pressures | Decreased | Canine CHF | nih.gov |
| Cardiac Output (CO) | Increased | Canine CHF | jacc.orgahajournals.orgnih.govnih.gov |
| Mean Arterial Pressure (MAP) | Decreased | Canine CHF, Rat CHF | ahajournals.orgnih.govnih.gov |
| Pulmonary Capillary Wedge Pressure | Decreased | Canine CHF | ahajournals.orgnih.gov |
| Systemic Vascular Resistance | Reduced | Canine CHF | ahajournals.orgnih.gov |
| Pulmonary Vascular Resistance | Reduced | Canine CHF | ahajournals.orgnih.gov |
| Left Ventricular Fractional Shortening | No significant effect | Canine CHF | ahajournals.orgnih.gov |
| Left Ventricular End-Diastolic Pressure | Improved | Rat CHF | nih.gov |
Modulation of Neurohumoral Activation (e.g., atrial natriuretic peptide, aldosterone)
Research indicates that FR 139317 can influence the levels of neurohumoral factors that are activated in the context of CHF. Studies in canine CHF models have shown that FR 139317 decreased plasma levels of atrial natriuretic peptide (ANP). jacc.orgahajournals.orgnih.govnih.govahajournals.org. ANP levels are typically elevated in CHF, correlating with atrial distension. jacc.org. However, when compared to an endothelin-converting enzyme inhibitor (FR901533), FR 139317 did not significantly decrease plasma renin activity, angiotensin II, or aldosterone levels, suggesting distinct effects on different components of the neurohumoral cascade in CHF. ahajournals.orgnih.govahajournals.org.
The following table presents data on the neurohumoral effects of FR 139317 in CHF models:
| Neurohumoral Factor | Effect of FR 139317 | Model(s) | Reference |
| Atrial Natriuretic Peptide (ANP) | Decreased | Canine CHF | jacc.orgahajournals.orgnih.govnih.govahajournals.org |
| Aldosterone | No significant decrease (compared to ECE inhibitor) | Canine CHF | ahajournals.orgnih.govahajournals.org |
| Plasma Renin Activity | No significant decrease (compared to ECE inhibitor) | Canine CHF | ahajournals.orgnih.govahajournals.org |
| Angiotensin II | No significant decrease (compared to ECE inhibitor) | Canine CHF | ahajournals.orgnih.govahajournals.org |
| Norepinephrine | No change | Canine CHF | ahajournals.orgnih.govahajournals.org |
Atherosclerosis and Vascular Remodeling Research
The involvement of endothelin in the processes of atherosclerosis and vascular remodeling has been a subject of research, with FR 139317 being employed in this area. Atherosclerosis is characterized by vascular remodeling and the formation of neointima. researchgate.netzju.edu.cnresearchgate.net.
Effects on Neointima Proliferation and Restenosis Models
FR 139317 has been investigated for its effects on neointima proliferation, a critical aspect of vascular remodeling and restenosis following vascular injury. In a rat model of neointima formation induced by balloon-induced endothelial denudation of carotid arteries, FR 139317 demonstrated the ability to reduce neointima proliferation. oup.com. Specifically, subcutaneous administration of FR 139317 resulted in a 76% reduction in neointima proliferation in this model. oup.com. These findings suggest a role for ETA receptor activation in the proliferative response observed in models of vascular injury.
The following table presents data on the effects of FR 139317 on neointima proliferation:
| Model | Compound | Administration Route | Treatment Duration | Effect on Neointima Proliferation | Reference |
| Rat carotid artery balloon injury | FR 139317 | Subcutaneous (s.c.) | 21 days | Reduced by 76% | oup.com |
Impact on Endothelin-1 Binding Sites in Atherosclerotic Arteries
Studies have investigated the distribution of ET-1 binding sites in atherosclerotic human epicardial coronary arteries using in vitro receptor autoradiography researchgate.netnih.govnih.gov. Findings indicate that [¹²⁵I]-ET-1 binding occurs in the tunica media and regions of neovascularization within these arteries researchgate.netnih.govnih.gov. Competition studies involving ET-1 and the ETA receptor antagonist FR 139317 have been conducted to characterize these binding sites researchgate.netnih.govnih.gov. These studies suggest that ETA receptors are present on the tunica media of diseased human coronary arteries, while a different endothelin receptor subtype may be present in areas of neovascularization researchgate.netnih.gov.
| Binding Site | IC₅₀ for ET-1 (nM) | IC₅₀ for FR 139317 (nM) |
| Tunica Media | 2.5 ± 0.9 (n=4) | 12.6 ± 2.4 (n=4) |
| Regions of Neovascularization | 2.9 ± 0.9 (n=4) | 607 ± 34 (n=4) |
Data represents mean ± s.e.mean from studies on atherosclerotic human epicardial coronary arteries. researchgate.net
The significantly higher IC₅₀ value for FR 139317 at regions of neovascularization compared to the tunica media suggests a difference in the predominant endothelin receptor subtype in these areas researchgate.net.
Cardiac Arrhythmia Research
Endothelin-1 has been implicated in the development of cardiac arrhythmias oup.comtandfonline.comoup.com. Research has explored the potential of endothelin antagonists, including FR 139317, as antiarrhythmic agents oup.comresearchgate.net.
Investigation of Endothelin-1 Proarrhythmic Effects
ET-1 has been shown to possess arrhythmogenic effects, potentially contributing to ischemia-induced ventricular arrhythmias oup.comtandfonline.com. Proposed mechanisms for these effects include alterations in action potential duration, QT prolongation, and the development of early afterdepolarizations oup.com. Studies have investigated the role of ET-1 in inducing myocardial ischemia and edema, which can contribute to arrhythmogenesis nih.gov. In anesthetized rats, intravenous administration of ET-1 induced ST segment elevation without causing arrhythmias, and this effect was significantly inhibited by pretreatment with FR 139317 nih.gov. Furthermore, in a study involving anesthetized dogs, intracoronary infusion of ET-1 at concentrations mimicking pathophysiological states resulted in coronary vasoconstriction mediated predominantly via the ETA receptor, and this was attenuated by FR 139317 ahajournals.org. Notably, in this study, two out of five dogs receiving ET-1 alone developed sustained ventricular tachycardia that degenerated into ventricular fibrillation, which was not observed in any dog treated with FR 139317 ahajournals.org.
ET-1 has also been shown to inhibit the slow component of cardiac delayed rectifier K⁺ currents (Iks) via an ETA receptor-mediated mechanism in guinea pig ventricular myocytes ahajournals.org. This inhibition was prevented by FR 139317, suggesting a role for ETA receptors in ET-1's electrophysiological effects ahajournals.org.
Therapeutic Potential as Antiarrhythmic Agents
The ability of ETA receptor antagonists like FR 139317 to counteract the proarrhythmic effects of ET-1 suggests their potential as antiarrhythmic agents oup.comresearchgate.net. By blocking ETA receptors, these compounds may mitigate ET-1-induced vasoconstriction, reduce myocardial ischemia, and prevent detrimental electrophysiological changes that can lead to arrhythmias oup.comnih.govahajournals.orgahajournals.org. While some animal studies have indicated antiarrhythmic properties of endothelin antagonists, further research is needed to fully establish their therapeutic potential in this area oup.comoup.com.
Renal System Research
The endothelin system plays a role in renal function, and its dysregulation is implicated in various kidney diseases rpsg.org.ukoup.com. FR 139317 has been investigated in models of renal injury and disease progression.
Progressive Nephropathies and Renal Disease Progression Models
Endothelin-1 synthesis and action have been implicated in the progression of chronic renal failure in various animal models rpsg.org.ukoup.com. Studies have explored the effects of ETA receptor antagonists, including FR 139317, in models of progressive nephropathies.
Amelioration of Glomerular and Tubulointerstitial Injury
In some animal models of chronic renal disease, treatment with ETA receptor antagonists like FR 139317 has shown promise in ameliorating histological and functional deterioration, including effects on tubulointerstitial injury rpsg.org.ukoup.com. Tubulointerstitial injury, characterized by inflammation, fibrosis, and tubular atrophy, is a critical factor in the progression of chronic kidney disease, often correlating better with the decline in renal function than glomerular damage alone clinexprheumatol.orgrevistanefrologia.comamegroups.cn.
Studies in mice with experimental lupus nephritis and in streptozotocin-induced diabetes in rats have indicated a beneficial effect of FR 139317 rpsg.org.ukoup.com. These findings suggest that blocking ETA receptors may help to reduce the damage to the glomeruli and the tubules and interstitium that occurs in these progressive kidney diseases rpsg.org.ukoup.com. However, it is worth noting that in one rat model of chronic cyclosporine nephrotoxicity, an increase in tubulointerstitial fibrosis was reported with the use of an ETA receptor antagonist, despite preserved glomerular filtration rate oup.com. This highlights the complexity of the endothelin system's role in renal pathophysiology and the need for further investigation into the specific mechanisms involved in different types of kidney disease.
Effects on Proteinuria and Renal Function Deterioration
Diabetic Nephropathy Models
Diabetic nephropathy is a serious complication of diabetes characterized by damage to the kidneys, often leading to proteinuria and a decline in renal function. racgp.org.aumdpi.com Research has explored the potential of FR 139317 in mitigating the effects of diabetic nephropathy in experimental models.
In streptozotocin-induced diabetic rats, glomerular mRNA levels for growth-related proto-oncogenes such as c-myc, c-fos, c-jun, and proliferating cell nuclear antigen (PCNA) were found to increase with the progression of diabetic nephropathy. nih.govoup.com Treatment with FR 139317 attenuated these increases in glomerular mRNA levels. nih.govoup.com These findings suggest that FR 139317 may offer protection against glomerular injury in diabetic rats by reducing the expression of these growth-related genes. nih.govoup.com The protective effect of FR 139317 in this model did not appear to be due to a systemic hemodynamic effect, as it did not attenuate blood pressure in the diabetic rats. oup.com
Lupus Nephritis Models
Lupus nephritis is a kidney inflammation caused by systemic lupus erythematosus (SLE), an autoimmune disease. erknet.org It can lead to significant kidney damage, including proteinuria and impaired renal function. erknet.orgscispace.com Studies using murine models of lupus nephritis have investigated the effects of FR 139317.
In NZB/W F1 mice, a model of lupus nephritis, FR 139317 treatment ameliorated the development of histological lesions, proteinuria, and hypertension. karger.comnih.gov It also suppressed the accumulation of collagens I, III, and IV, laminin (B1169045), and HSPG in the renal cortex. nih.gov These findings suggest a role for endothelin families in the progression of glomerulonephritis in these mice and indicate that FR 139317 treatment can be therapeutically beneficial. karger.com
Pulmonary System Research
Research on the pulmonary system has investigated the effects of FR 139317 in models of pulmonary arterial hypertension and studies related to airway mechanics and bronchial contraction.
Pulmonary Arterial Hypertension Studies
Pulmonary arterial hypertension (PAH) is a condition characterized by high blood pressure in the arteries of the lungs, leading to increased workload on the heart. gla.ac.ukahajournals.org Endothelin-1 is a potent vasoconstrictor and plays a role in the development of PAH. gla.ac.ukahajournals.org Studies have explored the effects of FR 139317, as an ETA receptor antagonist, in models of PAH.
In a chronic hypoxic rat model of pulmonary hypertension, responses to ET-1 were augmented in pulmonary resistance arteries, and this potentiation appeared to be mediated via activation of ETA receptors. gla.ac.uk FR 139317 was effective in attenuating ET-1 mediated vasoconstriction in larger calibre pulmonary arteries. gla.ac.uk In a beagle model of pulmonary hypertension induced by dehydromonocrotaline, FR 139317 lowered pulmonary artery pressure in both pulmonary hypertensive and control beagles, with a significantly greater effect on pulmonary artery pressure in the pulmonary hypertensive dogs. ahajournals.orgnih.gov These data suggest that in PAH, vasodilation by FR 139317 primarily affects the pulmonary circulation. ahajournals.org The findings indicate that ETA receptor antagonists may be clinically useful for the treatment of pulmonary hypertension. nih.gov
Here is a summary of findings on pulmonary arterial pressure in a beagle model treated with FR 139317:
| Model | Treatment | Effect on Pulmonary Artery Pressure | Citation |
| Beagle model of pulmonary hypertension | FR 139317 | Lowered (significantly greater effect in PH dogs) | ahajournals.orgnih.gov |
Airway Mechanics and Bronchial Contraction Studies
The endothelin system is also involved in regulating pulmonary function, including airway mechanics and bronchial contraction. lu.seresearchgate.net Studies have utilized FR 139317 to investigate the role of ET receptor subtypes in these processes.
Pregnancy-Related Disorders Research
The endothelin system is implicated in the pathophysiology of pregnancy complications such as preeclampsia and fetal growth restriction (FGR). Research has explored the potential of targeting ET receptors to manage these conditions.
Fetal Growth Restriction (FGR) Prevention Studies
Fetal Growth Restriction (FGR) is a condition where a fetus does not grow to its potential size, often due to placental insufficiency. mednexus.org Given the role of the endothelin system in vascular tone and placental function, ETA receptor antagonists have been investigated for their potential to prevent FGR in experimental settings. In rats placed in a hypoxic environment, FR-139317, as an ETA receptor antagonist, potentially prevented FGR by improving placental perfusion. eur.nl Another study in rats using selective ETA antagonists, including FR 139317, improved fetal and placental growth during NOS inhibition, without adverse effects in the absence of NOS inhibition. eur.nl This suggests a potential role for selective ETA blockade in mitigating growth restriction under conditions of impaired nitric oxide synthesis.
Other Potential Research Areas
Beyond pregnancy-related disorders, FR 139317 has been utilized in research exploring the role of the endothelin system in other physiological and pathophysiological contexts.
Hemodynamic Compensation Following Hemorrhage
Research has examined the role of endothelin ETA and ETB receptors in hemodynamic compensation following hemorrhage. Studies in anesthetized rats have shown that pre-treatment with FR 139317, an ETA-receptor antagonist, accentuated hemorrhage-induced hypotension by abolishing the increase in systemic vascular resistance. nih.gov This suggests that following compensated hemorrhage, endothelin contributes to the maintenance of arterial resistance and blood pressure primarily through the activation of ETA receptors. nih.gov FR 139317 did not significantly modify hemorrhage-induced changes in cardiac output, mean circulatory filling pressure, and venous resistance in these studies. nih.gov
Table 1: Effect of FR 139317 on Hemodynamics Following Hemorrhage in Rats
| Parameter | Hemorrhage-Control | FR 139317 Pre-treatment |
| Mean Arterial Pressure (MAP) | Gradually returned towards baseline nih.gov | Accentuated hypotension nih.gov |
| Systemic Vascular Resistance (RSV) | Increased nih.gov | Abolished increase nih.gov |
| Cardiac Output (CO) | Decreased nih.gov | No significant change nih.gov |
| Mean Circulatory Filling Pressure (MCFP) | Reduced nih.gov | No significant change nih.gov |
| Venous Resistance (RV) | Slightly reduced nih.gov | No significant change nih.gov |
Human Skin Microcirculation Studies
The human skin microcirculation serves as a model for studying generalized microvascular function and the effects of vasoactive substances. nih.gov FR 139317 has been used in studies investigating the role of endothelin in regulating vascular tone in human skin microcirculation. These studies have demonstrated that endothelin-1 induces pronounced vasoconstriction in the skin microcirculation. FR 139317, as a selective ETA receptor antagonist, has been shown to cause slight vasodilation and prevent the vasoconstriction induced by endothelin-1 at the injection site. ahajournals.org This suggests that in human skin microcirculation, endothelin-1 is involved in the regulation of vascular tone primarily through the activation of ETA receptors. Studies have utilized techniques like laser Doppler flowmetry to assess changes in skin blood flow in response to endothelin antagonists. ahajournals.org
Aldehyde Dehydrogenase 1B1 (ALDH1B1) Interaction Research
Research has indicated a potential interaction between FR 139317 and Aldehyde Dehydrogenase 1B1 (ALDH1B1). ALDH1B1 is an enzyme in the aldehyde dehydrogenase family that is known to be overactive in certain cancers, such as colon and pancreatic cancer, and has been implicated in cancer stem cell survival. stanford.edu According to interaction databases, FR139317 is noted as an inhibitor of ALDH1B1. dgidb.org This interaction is described as inhibitory with an interaction score of 0.62, based on data from the Guide to Pharmacology source. dgidb.org The mechanism of action is listed as an inverse agonist. dgidb.org While the precise biological implications of this interaction in the context of FR 139317's primary role as an ETA receptor antagonist require further investigation, this finding highlights a potential off-target interaction or a previously unexplored area of research for this compound.
Methodological Approaches Employing Fr 139317
In Vitro Experimental Designs
In vitro studies employing FR 139317 have been crucial in characterizing its pharmacological profile and elucidating the cellular and tissue-level effects mediated by ETA receptors. These designs often involve cultured cell systems, isolated organ preparations, and radioligand binding assays.
Cultured Cell Systems
Cultured cell systems provide a controlled environment to study the direct effects of FR 139317 on specific cell types known to express endothelin receptors. Studies have utilized vascular smooth muscle cells, endothelial cells, and transfected cell lines.
In cultured vascular smooth muscle cells from rat aorta, FR 139317 inhibited ET-1-induced [³H]thymidine incorporation with an IC₅₀ of 4.1 nM, suggesting that ET-1-induced mitogenesis in these cells is mediated solely by the ETA receptor. researchgate.net In transfected Chinese hamster ovary (CHO) cells expressing endothelin receptors, FR 139317 demonstrated subtype selectivity, being highly potent and selective for the ETA receptor . Human myometrial microvascular endothelial cells (HMMEC) and human uterine microvascular endothelial cells (HUtMEC) isolated from the myometrium have been used in in vitro studies related to myometrial function and angiogenesis innoprot.compromocell.com. While the direct use of FR 139317 in myometrial cells was not explicitly detailed in the provided snippets, these cell types are relevant to the broader context of endothelin research where ETA antagonists like FR 139317 are applied. Co-culture systems of endothelial cells and vascular smooth muscle cells have also been developed for high-throughput screening in vascular research nih.gov.
Isolated Organ Preparations
Isolated organ preparations allow for the study of FR 139317's effects on the functional responses of specific tissues, such as vasoconstriction or bronchodilation, mediated by endothelin receptors.
In isolated rabbit aorta, FR 139317 shifted the ET-1-induced concentration-contractile response curve to the right with a pA₂ value of 7.2 and lacked agonist activity, indicating competitive antagonism of ETA receptors. researchgate.net Studies in guinea-pig isolated pulmonary arteries demonstrated that FR 139317 inhibits endothelin-induced contractions, suggesting the presence of ETA receptors mediating this effect. researchgate.netahajournals.org However, FR 139317 did not affect endothelin-induced contractions in guinea-pig trachea segments, where endothelin-3 acts on a homogeneous population of receptors unaffected by FR 139317. researchgate.net In isolated mesenteric resistance arteries from rats, FR 139317 inhibited the low-affinity and high-efficacy contraction phase induced by ET-1, indicating involvement of ETA receptors in this phase. ahajournals.org Studies using an isolated perfused rat lung preparation showed that FR 139317 diminished the ET-1-induced fall in perfusion flow, suggesting that the potent effect of ET-1 on the vascular side of the lung is mainly mediated through ETA receptors. lu.se In human isolated blood vessels, including coronary artery, mammary artery, and saphenous vein, ET-1-induced vasoconstriction was blocked by FR 139317, with Schild-derived pA₂ values consistent with antagonism of ETA receptors. researchgate.neteur.nl
Radioligand Binding Assays
Radioligand binding assays are employed to quantify the affinity and selectivity of FR 139317 for endothelin receptor subtypes by measuring its ability to compete with radiolabeled ligands, such as [¹²⁵I]-Endothelin-1, for binding sites.
FR 139317 inhibited the specific binding of [¹²⁵I]-Endothelin-1 to porcine aortic microsomes in a concentration-dependent, monophasic fashion with an IC₅₀ of 0.53 nM. researchgate.net In contrast, it showed low affinity for [¹²⁵I]-ET-1 specific binding sites in porcine kidney (IC₅₀, 4.7 µM). researchgate.net In human left ventricle, which expresses both ETA and ETB receptors, FR 139317 competed for [¹²⁵I]-ET-1 binding with over 200,000-fold selectivity for the ETA receptor (Kᴅ ETA = 1.20 ± 0.28 nM, Kᴅ ETB = 287 ± 93 µM). nih.gov In rat renal artery sections, FR 139317 caused concentration-dependent inhibition of [¹²⁵I]-ET-1 binding, consistent with an action at a single site. nih.gov Endothelin receptor binding sites, determined using [¹²⁵I]-ET-1, have also been investigated in human skin, including keloid and hypertrophic scar tissues, where the effect of ETA receptor antagonists like FR 139317 on this binding can be studied nii.ac.jp.
Table 1: Selected In Vitro Binding Data for FR 139317
| Tissue/System | Ligand | Assay Type | IC₅₀ or Kᴅ (Affinity for ETA) | IC₅₀ or Kᴅ (Affinity for ETB) | Selectivity (ETA vs ETB) | Source |
| Porcine Aortic Microsomes | [¹²⁵I]-ET-1 | Binding | 0.53 nM (IC₅₀) | Low Affinity | - | researchgate.net |
| Porcine Kidney | [¹²⁵I]-ET-1 | Binding | Low Affinity | 4.7 µM (IC₅₀) | - | researchgate.net |
| Human Left Ventricle | [¹²⁵I]-ET-1 | Binding | 1.20 ± 0.28 nM (Kᴅ) | 287 ± 93 µM (Kᴅ) | >200,000-fold | nih.gov |
| Rat Renal Artery Sections | [¹²⁵I]-ET-1 | Binding | - | - | - | nih.gov |
| Transfected CHO cells | Not specified | Binding | Potent | Low Potency | Selective |
In Vivo Animal Models
In vivo studies using FR 139317 in animal models have been instrumental in understanding its effects on cardiovascular and renal function, as well as its potential therapeutic applications in various disease states. These models often involve rodents and larger animal species.
Rodent Models (e.g., rats, mice)
Rodent models, particularly rats and mice, are widely used in preclinical research due to their manageability and availability frontiersin.orgjanvier-labs.comcyagen.com. FR 139317 has been tested in various rat models to investigate its effects on blood pressure, vascular reactivity, and organ protection.
In conscious normotensive rats, a single intravenous bolus dose of FR 139317 completely inhibited the pressor response to ET-1, but had no effect on the initial depressor response, indicating its potency and high specificity as an ETA receptor antagonist in vivo. researchgate.net In rats with cyclosporine-induced hypertension, treatment with FR 139317 for 4 weeks blunted the rise in blood pressure. ahajournals.org This was associated with normalized vasoconstrictor responses to angiotensin II and norepinephrine (B1679862) in isolated mesenteric arteries, which were augmented by cyclosporine. ahajournals.org Cyclosporine also increased ETA receptor mRNA expression in the rat aorta and mesenteric artery, a change not affected by FR 139317 treatment. ahajournals.org The renoprotective effect of FR 139317 was also observed in mice with experimental lupus nephritis and in streptozotocin-induced diabetes in rats. rpsg.org.uk In a rat model involving adenovirus-mediated overexpression of endothelin-converting enzyme-1 and ET-1, infusion of FR 139317 significantly reduced elevated blood pressure. nih.gov FR 139317 has also been used in anesthetized rats to study the role of endothelin receptors in hemodynamic compensation following hemorrhage .
Large Animal Models (e.g., dogs, pigs, rabbits)
Large animal models offer physiological and anatomical similarities to humans, making them valuable for translational research remotexs.cozoores.ac.cnpbsmrida.comresearchgate.net. FR 139317 has been studied in rabbits and pigs to assess its effects on cardiac function and vascular responses.
In open-chest rabbits, pretreatment with FR 139317, an ETA receptor antagonist, abolished the significant increase in left ventricular pressure and total peripheral resistance induced by exogenous ET-1, demonstrating that these effects are mediated via ETA receptors. researchgate.net FR 139317 has also shown beneficial effects on left ventricular and myocyte function during the progression of pacing-induced congestive heart failure in rabbits sci-hub.se. In a rabbit coronary ligation model, FR 139317 did not inhibit ET-1-induced responses in pulmonary resistance arteries, suggesting potential alterations in receptor contributions in pulmonary hypertension secondary to left ventricular dysfunction in this model gla.ac.uk. In juvenile domestic crossbred pigs with experimental hypercholesterolemia, intracoronary infusion of FR 139317 was effective in attenuating the enhanced coronary vasoconstrictor response elicited by exogenously administered ET-1. ahajournals.org This dosage was derived from previous studies performed in vivo in dogs ahajournals.org. Dogs are commonly used large animal models for thrombogenicity testing of cardiovascular devices due to similarities in hemodynamics, coagulation cascade, and platelet function to humans pbsmrida.com.
Table 2: Selected In Vivo Study Findings with FR 139317
| Animal Model | Condition/Intervention | Key Finding Related to FR 139317 | Source |
| Conscious Normotensive Rats | ET-1 challenge | Completely inhibited ET-1 pressor response; no effect on depressor response. | researchgate.net |
| Rats (Cyclosporine-induced hypertension) | Chronic Cyclosporine treatment | Blunted rise in blood pressure; normalized vascular responses to Ang II and norepinephrine. | ahajournals.org |
| Mice (Experimental lupus nephritis) | Experimental lupus nephritis | Demonstrated renoprotective effect. | rpsg.org.uk |
| Rats (Streptozotocin-induced diabetes) | Streptozotocin-induced diabetes | Demonstrated renoprotective effect. | rpsg.org.uk |
| Rats (Adenovirus-mediated ECE-1/ET-1 overexpression) | Elevated ET-1 levels | Significantly reduced elevated blood pressure. | nih.gov |
| Open-chest Rabbits | ET-1 challenge | Abolished ET-1 induced increases in LV pressure and TPR. | researchgate.net |
| Rabbits (Pacing-induced heart failure) | Progression of heart failure | Beneficial effects on left ventricular and myocyte function. | sci-hub.se |
| Rabbits (Coronary ligation model) | Pulmonary hypertension secondary to LVD | Did not inhibit ET-1 induced responses in pulmonary resistance arteries. | gla.ac.uk |
| Juvenile Pigs (Experimental hypercholesterolemia) | ET-1 challenge (intracoronary infusion) | Attenuated enhanced coronary vasoconstrictor response to ET-1. | ahajournals.org |
Induced Disease Models
FR 139317 has been utilized in a range of induced disease models to explore the involvement of ETA receptor activation in disease progression and pathophysiology.
In models of streptozotocin-induced diabetes in rats, FR 139317 treatment for 24 weeks attenuated increases in glomerular mRNA levels of extracellular matrix components, including alpha 1(I), alpha 1(III), and alpha 1(IV) collagen chains, and laminin (B1169045) B1 and B2 chains. nih.govdiabetesjournals.orgdiabetesjournals.org It also reduced the increased mRNA levels of growth factors such as tumor necrosis factor (TNF)-alpha, platelet-derived growth factor (PDGF)-B chain, transforming growth factor (TGF)-beta, and basic fibroblast growth factor (FGF) in diabetic glomeruli. nih.govdiabetesjournals.orgdiabetesjournals.org Furthermore, FR 139317 attenuated the rise in creatinine (B1669602) clearance and reduced urinary protein excretion in diabetic rats, without affecting blood pressure. nih.govdiabetesjournals.orgdiabetesjournals.org In the context of growth-related proto-oncogenes in diabetic glomeruli, FR 139317 treatment for 24 weeks attenuated the increases in glomerular mRNA levels for c-myc, c-fos, c-jun, and proliferating cell nuclear antigen (PCNA) in diabetic rats. nih.govoup.com
Studies in mice with experimental lupus nephritis have also shown a renoprotective effect of FR 139317. rpsg.org.uk
In a rabbit model of coronary artery occlusion and reperfusion, the effect of FR 139317 on myocardial infarct size has been investigated. scite.ainih.govnih.gov When administered before coronary artery occlusion, FR 139317 significantly reduced infarct size, expressed as a percentage of the area at risk. nih.gov However, when treatment was initiated shortly before reperfusion, FR 139317 did not have a significant effect on infarct size in this model. nih.gov In a rat model of coronary artery occlusion and reperfusion, FR 139317 administration resulted in significant reductions in left-ventricular infarction size. karger.comkarger.com This effect was observed when the compound was administered before occlusion and continued throughout occlusion and reperfusion, as well as when treatment began just prior to reperfusion. karger.comkarger.com
Research in rats with cyclosporine-induced hypertension demonstrated that FR 139317 blunted the increase in blood pressure. nih.govahajournals.orgahajournals.org Cyclosporine treatment increased ETA receptor mRNA expression in the aorta and mesenteric artery, and FR 139317 normalized the augmented vasoconstrictor responses to norepinephrine and angiotensin II in isolated mesenteric arteries from these rats. nih.govahajournals.orgahajournals.org This suggests that FR 139317 may prevent cyclosporine-induced hypertension. nih.govahajournals.orgahajournals.org
In the puromycin (B1679871) aminonucleoside (PAN) nephrosis model in rats, FR 139317 attenuated increases in glomerular mRNA levels for alpha 1(IV) collagen chain, laminin chains, and ET-1. nih.govoup.com It also attenuated the decreases in mRNA levels for heparan sulphate proteoglycan (HSPG) in glomeruli of PAN-injected rats. nih.govoup.com Furthermore, FR 139317 attenuated the increases in glomerular mRNA levels for MMP-2 and TIMP-1 in PAN nephrosis. nih.govoup.com
Studies in diet-induced hypercholesterolemia in pigs examined the effect of FR 139317 on coronary vasoconstriction. ahajournals.orgahajournals.orgnih.gov In isolated small coronary arteries from hypercholesterolemic pigs, FR 139317, an ETA-receptor antagonist, did not attenuate the enhanced contractile response to ET-1 or sarafotoxin 6c (an ETB-receptor agonist) at low concentrations (10-10 mol/L). ahajournals.org However, at higher concentrations, FR 139317 attenuated the enhanced coronary vasoconstrictor effect of ET-1 in this model. ahajournals.orgnih.govahajournals.org
In a rat cerebral infarction model induced by photochemical reaction, the effect of FR 139317 in combination with a tissue-type plasminogen activator was investigated. nih.gov Under the experimental conditions, endothelin did not appear to be involved in the impaired local cerebral blood flow after thrombolysis. nih.gov
Ex Vivo Experimental Setups
FR 139317 has been employed in ex vivo experimental setups, such as isolated perfused organ models.
In isolated perfused and ventilated lung preparations from rats, FR 139317, an ETA-receptor antagonist, diminished the endothelin-1 (B181129) (ET-1)-induced fall in perfusion flow. lu.se However, the fall in airway conductance was augmented. lu.se This suggests that the potent effect of ET-1 on the vascular side of the lung is mediated mainly through ETA receptors. lu.se
In isolated perfused hearts of rabbits, FR 139317 significantly attenuated the increase in coronary perfusion pressure caused by ET-1. scite.ainih.gov This indicates that the vasoconstrictor effects elicited by ET-1 in the coronary vasculature of the rabbit are primarily mediated via the ETA receptor. scite.ainih.gov
Integration with Other Pharmacological Agents
FR 139317 has been integrated with other pharmacological agents to investigate combined effects and underlying mechanisms.
In the puromycin aminonucleoside nephrosis model, both FR 139317 and the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234) attenuated the increases in mRNA levels for certain extracellular matrix components and ET-1. nih.govoup.com While enalapril had little effect on increased glomerular mRNA levels for MMP-2 and TIMP-1, FR 139317 attenuated these increases, suggesting different mechanisms in regulating the expression of these metalloproteinases and their inhibitor. nih.govoup.com
In the context of experimental hypercholesterolemia in pigs, the effect of FR 139317 (a selective ETA receptor antagonist) was compared or combined with the effects of the combined ET receptor blocker bosentan (B193191) or the ETB receptor agonist sarafotoxin 6c. ahajournals.orgnih.govnih.govahajournals.org FR 139317 significantly attenuated the enhanced coronary vasoconstrictor response to exogenously administered ET-1 in this model, while selective ETB-receptor stimulation resulted in only mild vasoconstriction that was not altered by the high-cholesterol diet. ahajournals.orgnih.govnih.govahajournals.org This further supports the primary role of ETA receptors in the enhanced vasoconstriction observed in this hypercholesterolemia model. ahajournals.orgnih.govnih.govahajournals.org
In rats infused with sFlt-1 and soluble endoglin, treatment with selective ETA receptor antagonists, including FR 139317, significantly decreased hypertension and reduced urinary protein-to-creatinine ratio. eur.nl
In a canine model of heart failure, a selective ETA receptor antagonist like FR 139317 was reported to decrease cardiac pressures and atrial natriuretic peptide (ANP) and increase cardiac output and glomerular filtration rate.
In canine epicardial coronary arterioles, pretreatment with the ET-converting enzyme inhibitor phosphoramidon (B1677721) or the ETA-receptor antagonist FR 139317 prevented the prolonged vasoconstriction induced by the α1-adrenergic agonist phenylephrine (B352888), suggesting that this sustained constriction is mediated by endothelin release. physiology.org
Broader Implications and Future Research Directions
Delineation of Endothelin ETA vs. ETB Receptor Function in Complex Biological Systems
Studies employing FR 139317 have significantly contributed to differentiating the roles of ETA and ETB receptors across various complex biological systems. For instance, in models of congestive heart failure (CHF), administration of FR 139317, a selective ETA antagonist, led to decreased cardiac pressures and plasma atrial natriuretic peptide levels, alongside increased cardiac output, urinary flow rate, and sodium excretion, indicating that endogenous endothelins contribute to increased cardiac pressures and fluid retention primarily through ETA receptors. jacc.orgnih.gov Conversely, a selective ETB receptor antagonist exhibited adverse hemodynamic effects in this context. jacc.orgnih.gov
In cultured human myometrial cells, FR 139317 blocked ET-1-induced DNA synthesis, highlighting the mediation of this proliferative effect solely by the ETA receptor subtype. oup.com Similarly, in cardiomyocytes, FR 139317 was found to block the anti-apoptotic effects of ET-1, suggesting the involvement of ETA receptors in cell survival pathways. nih.gov
These findings, derived from the use of selective antagonists like FR 139317, underscore the distinct and often opposing roles of ETA and ETB receptors in different tissues and pathological conditions, providing a clearer picture of their individual contributions to complex biological outcomes.
Understanding Cross-Talk Between Endothelin and Other Signaling Pathways
The endothelin system is known to interact with numerous other signaling pathways, forming complex networks that influence cellular behavior. nih.govresearchgate.netnumberanalytics.comfrontiersin.orgusp.brresearchgate.netpvj.com.pkresearchgate.netresearchgate.net Studies involving FR 139317 have helped to elucidate some of these interactions. For example, in rat myometrial cells, ET-1 stimulates the extracellular signal-regulated kinase (ERK) signaling pathway, which is crucial for DNA synthesis. This activation is primarily mediated through ETA receptors, as demonstrated by the strong reduction in ERK2 activation upon treatment with FR 139317. physiology.org This pathway involves the sequential activation of protein kinase C (PKC) and Src. physiology.org
Research also points to cross-talk between ET-1 and nitric oxide (NO) signaling, particularly in conditions like endotoxic shock, where an imbalance between these pathways contributes significantly to vascular dysfunction. nih.gov In cardiomyocytes, ET-1 has been shown to activate the calcium-calcineurin pathway, another key signaling cascade. nih.gov While not directly studied with FR 139317 in all cases, the use of endothelin receptor antagonists in general, including selective ETA antagonists, contributes to understanding how blocking endothelin signaling impacts these interacting pathways. The potential interplay between ET-1 and pathways like the Hippo pathway in tumors researchgate.net and integrin-mediated signaling in cardiomyocytes nih.gov further highlights the intricate network of interactions. Additionally, studies suggest that ETA receptor antagonists may interact with central nervous system pathways involved in pain and opioid withdrawal, potentially by augmenting morphine's analgesic effects and stimulating the release of enkephalins and endorphins. pvj.com.pk
Comparative Studies with Other Endothelin Receptor Antagonists
FR 139317 is one of several endothelin receptor antagonists developed, including other selective ETA antagonists (e.g., BQ123, A-127722, ambrisentan, sitaxentan) and dual ETA/ETB antagonists (e.g., bosentan (B193191), TAK-044, SB 209670, macitentan (B1675890), sparsentan). ahajournals.orgeur.nljacc.orgoup.comahajournals.orgnih.govoup.comresearchgate.netahajournals.orgmdpi.comcas.czmdpi.comnih.govnih.govresearchgate.netfrontiersin.orgjnjmedicalconnect.comajmc.comresearchgate.netnih.govwalshmedicalmedia.comresearchgate.netnih.govresearchgate.net These comparisons are vital for understanding the therapeutic potential of targeting specific receptor subtypes.
FR 139317 is characterized by its high selectivity for the ETA receptor. ahajournals.orgoup.comresearchgate.netresearchgate.netmdpi.commdpi.com Comparative studies, such as those in CHF models, have contrasted the effects of selective ETA blockade (with FR 139317) versus selective ETB or dual ETA/ETB blockade. These studies have indicated that selective ETA antagonism may offer more beneficial effects on hemodynamics and renal function compared to ETB blockade, which can have adverse hemodynamic consequences. jacc.orgoup.comnih.gov Similarly, in a rat model of preeclampsia, selective ETAR antagonists, including FR 139317, improved fetal and placental growth, whereas a dual antagonist did not, and selective ETBR blockade proved lethal. eur.nl
While FR 139317 is primarily a research tool, comparisons among clinically approved endothelin receptor antagonists like bosentan, ambrisentan, and macitentan provide further context on the impact of receptor selectivity (ETA selective vs. dual ETA/ETB) on outcomes, including efficacy and adherence in conditions like pulmonary arterial hypertension (PAH). frontiersin.orgajmc.comresearchgate.netwalshmedicalmedia.com These comparisons, alongside studies using selective agents like FR 139317, continue to inform the development of more targeted therapies.
Unresolved Questions in Endothelin System Biology and Therapeutic Targeting
Despite significant progress, several unresolved questions remain regarding the endothelin system and its therapeutic targeting, to which research with compounds like FR 139317 contributes. The complexity of endothelin receptor interactions, including the potential for ETA-ETB receptor heterodimerization nih.gov and biased agonism researchgate.net, is not fully understood, and their functional consequences in various physiological and pathological contexts require further investigation.
The context-dependent roles of ETB receptors, which can mediate vasodilation and peptide clearance but also vasoconstriction and contribute to injury, present a challenge in therapeutic targeting. jacc.orgnih.govahajournals.orgahajournals.orgnih.govrpsg.org.uk Delineating when and where ETB receptor activation is beneficial versus detrimental is crucial for developing strategies that selectively modulate its activity.
The intricate cross-talk between the endothelin system and numerous other signaling pathways means that therapeutic interventions targeting endothelin receptors can have widespread and sometimes unexpected effects. A complete understanding of these interactions is necessary to predict and manage the full scope of therapeutic outcomes. nih.govnih.govresearchgate.netnumberanalytics.comfrontiersin.orgusp.brresearchgate.netpvj.com.pkresearchgate.netresearchgate.netphysiology.org
Furthermore, the potential for personalized medicine approaches based on genetic variations within the endothelin pathway is an emerging area of research. cas.czresearchgate.net Identifying genetic markers that predict responsiveness to endothelin receptor antagonists could optimize therapeutic strategies.
While endothelin receptor antagonists have proven effective for PAH, their potential utility in other conditions where the endothelin system is implicated, such as various forms of hypertension, heart failure, renal diseases, certain cancers, and pain management, is still under active investigation. jacc.orgnih.govahajournals.orgpvj.com.pkresearchgate.netresearchgate.netnih.govwalshmedicalmedia.comrpsg.org.uk The development of novel therapeutic modalities beyond traditional small molecule antagonists, including monoclonal antibodies and biased ligands, reflects the ongoing efforts to develop more precise and effective ways to target the endothelin system. cas.czresearchgate.netresearchgate.netresearchgate.net Continued research using selective tools like FR 139317 is essential to address these outstanding questions and unlock the full therapeutic potential of modulating the endothelin system.
Q & A
Q. What experimental models are most appropriate for studying FR 139317's role in hypertension and cardiovascular hypertrophy?
FR 139317 has been studied in deoxycorticosterone acetate (DOCA)-salt hypertensive rats, which replicate human hypertensive pathophysiology. This model allows observation of systolic blood pressure reduction (e.g., from 195±9 mmHg to 163±8 mmHg) and attenuated cardiovascular hypertrophy . Researchers should prioritize validated rodent models with established protocols for vascular remodeling and pressure measurements. Ensure alignment with institutional ethical guidelines for animal studies (e.g., detailed in and ).
Q. How does FR 139317’s selectivity for ETA receptors influence experimental design?
FR 139317 antagonizes endothelin ETA receptors, which are critical in vasoconstriction and hypertrophy pathways. To confirm selectivity, researchers must include control groups using ETB-specific antagonists (e.g., BQ-788) and validate receptor binding via competitive radioligand assays. Cross-reactivity risks should be addressed using knockout models or siRNA silencing .
Q. What methodological considerations are critical for dose-response studies of FR 139317?
Dose optimization requires pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and dynamic endpoints (e.g., blood pressure, cardiac mass index). Use staggered dosing protocols (e.g., 1–10 mg/kg/day) and monitor off-target effects via transcriptomic or proteomic screens. Statistical power calculations () should guide sample sizes to ensure reproducibility.
Advanced Research Questions
Q. How can researchers resolve contradictions in data on FR 139317’s efficacy across different hypertensive models?
Discrepancies may arise from interspecies variability or differences in endothelin receptor expression. Apply meta-analysis frameworks ( ) to compare datasets, stratifying results by model type (e.g., DOCA-salt vs. angiotensin II-induced hypertension). Use multivariate regression to identify confounding variables (e.g., age, dietary sodium). Transparent reporting of negative results is essential ().
Q. What strategies optimize FR 139317’s experimental protocols for reproducibility?
Standardize protocols using the ARRIVE guidelines:
- Detailed surgical procedures (e.g., DOCA pellet implantation).
- Consistent timing for drug administration and hemodynamic measurements.
- Open-access sharing of raw data and analysis scripts (per ). Include positive controls (e.g., existing antihypertensives) and validate findings across independent labs.
Q. How should researchers analyze conflicting data on FR 139317’s impact on cardiac vs. vascular hypertrophy?
Employ systems biology approaches:
- Tissue-specific transcriptomics to map hypertrophy-related genes (e.g., ANP, BNP).
- Morphometric analysis of histological sections (). Contradictions may reflect temporal differences; longitudinal studies with staggered endpoints (e.g., 4–12 weeks) can clarify progression dynamics.
Q. What advanced statistical methods are recommended for FR 139317’s hemodynamic data?
Use mixed-effects models to account for repeated measurements and inter-individual variability. For small cohorts, Bayesian hierarchical models improve robustness. Report effect sizes with 95% confidence intervals (per ) and avoid overreliance on p-values.
Q. How can multi-omics data be integrated to elucidate FR 139317’s mechanisms?
Combine RNA-seq, proteomics, and metabolomics via pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Prioritize pathways like TGF-β signaling or oxidative stress. Validate findings with functional assays (e.g., luciferase reporters for endothelin-responsive elements) .
Methodological Guidance
What criteria define a rigorous research question for FR 139317 studies?
Q. How should researchers structure a publication on FR 139317 to meet journal standards?
Follow IMRaD format ():
- Methods : Detail protocols for reproducibility (e.g., drug preparation, randomization).
- Results : Use SI units and avoid redundant data ().
- Supplementary Materials : Include raw datasets, code, and extended methods ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
